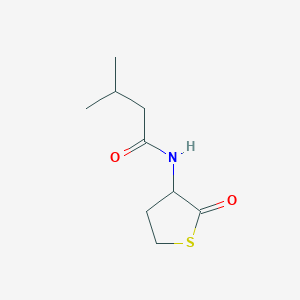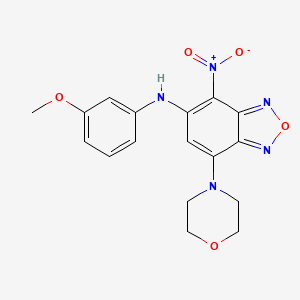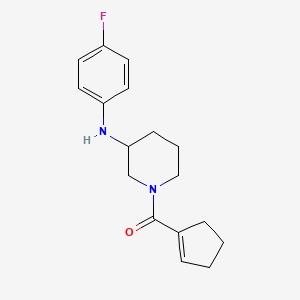![molecular formula C19H21N3O3 B3953036 (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone
Descripción general
Descripción
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone, also known as MN-305, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. MN-305 belongs to the class of arylalkylamines and has been found to exhibit a range of biological activities, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to a reduction in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and inhibit tumor growth. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has several advantages as a pharmacological agent. It is relatively easy to synthesize and has been found to exhibit a range of biological activities, making it a promising candidate for further research and development. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. This compound also has limited bioavailability, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone. One area of interest is the development of more efficient synthesis methods to improve yields and reduce the use of hazardous reagents. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted pharmacological agents. Additionally, further research is needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-methylphenyl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-5-15(6-4-14)19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(2)10-12-21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYRMLLWMCTTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3952954.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B3952969.png)

![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3952986.png)

![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)
![1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)


![2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B3953016.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
![ethyl 4-[(4-anilinophenyl)amino]-4-oxobutanoate](/img/structure/B3953034.png)

